2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one
Description
2-Amino-8H-indeno[1,2-d][1,3]thiazol-8-one is a bicyclic heterocyclic compound featuring a fused indene-thiazole scaffold. The thiazole ring, containing nitrogen and sulfur atoms, is substituted with an amino group at the 2-position, while the indenone moiety contributes to its planar aromatic structure. This compound is synthesized via condensation reactions between substituted indanones and thioureas, as demonstrated in studies targeting anti-ulcer and antiviral agents .
Properties
IUPAC Name |
2-aminoindeno[1,2-d][1,3]thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-10-12-7-5-3-1-2-4-6(5)8(13)9(7)14-10/h1-4H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXDUYMLJIIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with thioamide compounds in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
Anti-Viral Activity
Recent studies have identified 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one derivatives as promising candidates for antiviral therapies, particularly against SARS-CoV-2.
- Biochemical Evaluation : A series of derivatives were synthesized and evaluated for their inhibitory effects on the SARS-CoV-2 3CL protease. For instance, compound 7a demonstrated significant inhibitory activity with an IC50 value of μM .
- Structure-Activity Relationship (SAR) : Modifications to the methoxy group in these compounds were shown to affect their inhibitory potency, indicating that structural changes can optimize their effectiveness against viral targets .
| Compound | IC50 (μM) | Structural Modification |
|---|---|---|
| 7a | 1.28 ± 0.17 | Methoxy group at position 6 |
| 4 | 6.42 ± 0.90 | Original design without modification |
Anti-Ulcer Activity
Another significant application of this compound is its potential in treating gastric ulcers.
- In Vivo Studies : Various N-substituted derivatives were synthesized and tested for their anti-ulcer activity. Alkylamino derivatives exhibited stronger inhibitory effects on ethanol-induced gastric ulcers compared to arylamino derivatives . Notably, compounds such as 5-isopropyl and 7-chloro-2-(3-morpholinopropyl)amino-8H-indeno[1,2-d][1,3]thiazole showed superior efficacy compared to standard treatments like cetraxate hydrochloride.
| Compound Name | Type | Efficacy on Gastric Ulcers |
|---|---|---|
| 5-Isopropyl | Morpholinopropylamine derivative | Strongly inhibitory |
| Cetraxate | Standard treatment | Less effective |
Case Studies
Several studies have documented the synthesis and evaluation of various derivatives of this compound:
- Synthesis Methodologies : Derivatives were synthesized via reactions involving thiourea and bromo derivatives of indanones, showcasing the versatility in modifying the compound for desired biological properties .
- Biological Assays : In vitro and in vivo assays have demonstrated that modifications to the amino group can significantly enhance the efficacy against gastric ulcers and improve metabolic stability .
Mechanism of Action
The mechanism of action of 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₇N₂OS
- Molecular Weight : 203.24 g/mol
- Structural Features : The bicyclic system enhances π-conjugation, influencing electronic properties and binding interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues Within the Indeno-Thiazole Family
6-Aryl-8H-Indeno[1,2-d]thiazol-2-ylamines
- Structure: Aryl groups (e.g., phenyl, fluorophenyl) at the 6-position enhance A1 adenosine receptor (A1AR) allosteric modulation.
- Activity : EC₅₀ values range from 0.9–3.0 µM, surpassing the reference compound PD 81,723 (>10 µM). Substituents like chlorine or methoxy improve receptor subtype selectivity (minimal activity at A2A/A3ARs) .
- Example : Compound 3ae (EC₅₀ = 3.0 µM) demonstrates the impact of electron-withdrawing groups on potency .
N-(8H-Indeno[1,2-d]thiazol-2-yl)acetamide Derivatives
- Structure: Acetamide substituents at the 2-position, e.g., N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide.
- Properties: Higher molecular weight (350.44 g/mol) due to bulky aryl groups; reduced synthetic yields (hypothetical data) compared to alkylamino analogues .
8H-Indeno[1,2-d][1,2,3]thiadiazol-8-one
- Structure : Replaces thiazole with thiadiazole, introducing an additional nitrogen atom.
- Physical Properties : Higher density (1.558 g/cm³) and boiling point (369.2°C) vs. thiazole analogues, attributed to increased polarity .
Functional Analogues in Other Heterocyclic Systems
Indeno-Thiophene Derivatives
- Example: 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one.
- Comparison: The thiophene ring reduces electronegativity vs.
Oxazole-Containing Derivatives
- Example: (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole].
- Activity : Used in asymmetric synthesis; steric hindrance from the bis-oxazole structure limits biological applications compared to thiazoles .

Data Tables
Table 1: Comparative Analysis of Key Indeno-Thiazole Derivatives
Table 2: Structural Modifications and Impact on Activity
Biological Activity
Overview
2-Amino-8H-indeno[1,2-d][1,3]thiazol-8-one is a heterocyclic compound characterized by a fused indene and thiazole ring system. Its unique structure has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₈N₂S. The presence of both an amino group and a fused ring system contributes to its reactivity and biological potential.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The compound was found to disrupt bacterial cell walls, leading to cell lysis.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, one study reported an IC₅₀ value of 6.42 ± 0.90 μM against SARS-CoV-2 3CLpro, indicating its potential as an antiviral agent as well . Other studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, thereby hindering cancer growth.
- Receptor Modulation : It has been identified as a potential allosteric modulator for adenosine receptors, which play crucial roles in numerous physiological processes including inflammation and cancer progression .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher inhibitory activity against Gram-positive bacteria compared to Gram-negative strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL depending on the bacterial strain tested.
Anticancer Activity Evaluation
In another investigation focused on anticancer properties, various derivatives of the compound were synthesized and tested against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives had IC₅₀ values lower than traditional chemotherapeutic agents like doxorubicin, suggesting they could serve as effective alternatives or adjuncts in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indene-thiazole fused structure; amino group present | Antimicrobial; Anticancer |
| 8H-Indeno[1,2-d][1,3]thiazole | Lacks amino group; similar ring structure | Limited activity |
| 2-Amino-8H-indeno[1,2-d][1,3]thiazole | Similar structure but different functional groups | Moderate antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one and its derivatives?
- Answer : The synthesis typically involves iodine-catalyzed cyclization of arylindanones with thiourea to form the thiazole core. For example, palladium-mediated condensation of arylboronic acids with brominated indanones generates intermediates, which undergo cyclization under acidic conditions . Alternative routes include refluxing 2-aminothiazol-4(5H)-one with formyl indole derivatives in acetic acid, followed by recrystallization from DMF/acetic acid to isolate pure crystals .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer : 1H-NMR (to resolve aromatic and amino protons, δ ~6.8–9.1 ppm), IR spectroscopy (to identify carbonyl stretches at ~1650–1750 cm⁻¹ and thiazole ring vibrations), and mass spectrometry (for molecular ion validation) are essential . X-ray crystallography is recommended for unambiguous stereochemical confirmation, as seen in analogous indeno-thiazole derivatives .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated degradation studies using HPLC-UV: expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor for thiazole ring decomposition or oxidation byproducts. Store in amber vials at –20°C under inert gas to prevent hydrolytic cleavage .
Advanced Research Questions
Q. What strategies optimize the A1 adenosine receptor (A1AR) allosteric enhancer activity of this compound?
- Answer : Introduce electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) on the aryl ring to enhance binding affinity. For example, derivatives with 6-aryl substitutions show EC50 values as low as 0.9 µM in A1AR membrane assays, compared to >10 µM for PD 81,723 . Use molecular docking (e.g., Glide SP mode) to predict interactions with A1AR’s transmembrane domains and validate via cAMP modulation assays in HEK293 cells .
Q. How can contradictory data on receptor subtype selectivity (A1AR vs. A2A/A3AR) be resolved?
- Answer : Standardize assay conditions: use membranes from cells expressing human A1, A2A, or A3ARs at matched receptor densities. Include reference ligands (e.g., CPA for A1AR, CGS21680 for A2AAR) to normalize results. For example, 2-amino-8H-indeno-thiazol-8-one derivatives exhibit <10% activity at A2A/A3ARs, confirming selectivity . Discrepancies may arise from variations in G-protein coupling efficiency—address via GTPγS binding assays .
Q. What in vitro models are suitable for evaluating neuroprotective efficacy in ischemia-reperfusion injury?
- Answer : Use oxygen-glucose deprivation (OGD) models in primary cortical neurons. Pre-treat with 1–10 µM compound and measure cell viability (MTT assay) and adenosine receptor activation (cAMP ELISA). Compare with allosteric enhancer PD 81,723 as a positive control. Optimize dosing via time-resolved Förster resonance energy transfer (TR-FRET) to monitor real-time A1AR conformational changes .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved metabolic stability?
- Answer : Replace metabolically labile groups (e.g., methoxy substituents) with halogens or methyl groups to reduce CYP450-mediated oxidation. For example, 6-trifluoromethyl derivatives show prolonged half-lives in rat liver microsomes (>60 min vs. 22 min for methoxy analogs) . Validate via LC-MS/MS metabolite identification in hepatocyte incubations .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

